

Application Notes and Protocols: E804 in HUVEC Tube Formation Assay

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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely utilized in vitro model to screen for compounds that may modulate angiogenesis. E804, an indirubin derivative, has been identified as a potent inhibitor of angiogenesis.[1][2] This document provides detailed application notes and protocols for assessing the anti-angiogenic effects of E804 using the HUVEC tube formation assay. E804 functions by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which subsequently suppresses endothelial cell proliferation, migration, and tube formation.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of E804 in inhibiting various aspects of angiogenesis in HUVECs stimulated with Vascular Endothelial Growth Factor (VEGF).

Table 1: Effect of E804 on VEGF-Induced HUVEC Tube Formation

E804 Concentration (μM)	Inhibition of Tube Formation (%)
0.1	Data not specified
0.5	Significant inhibition observed
1.0	Stronger inhibition observed
5.0	Near complete inhibition

Data is qualitatively described in the source material, highlighting a dose-dependent inhibitory effect.[\[1\]](#)

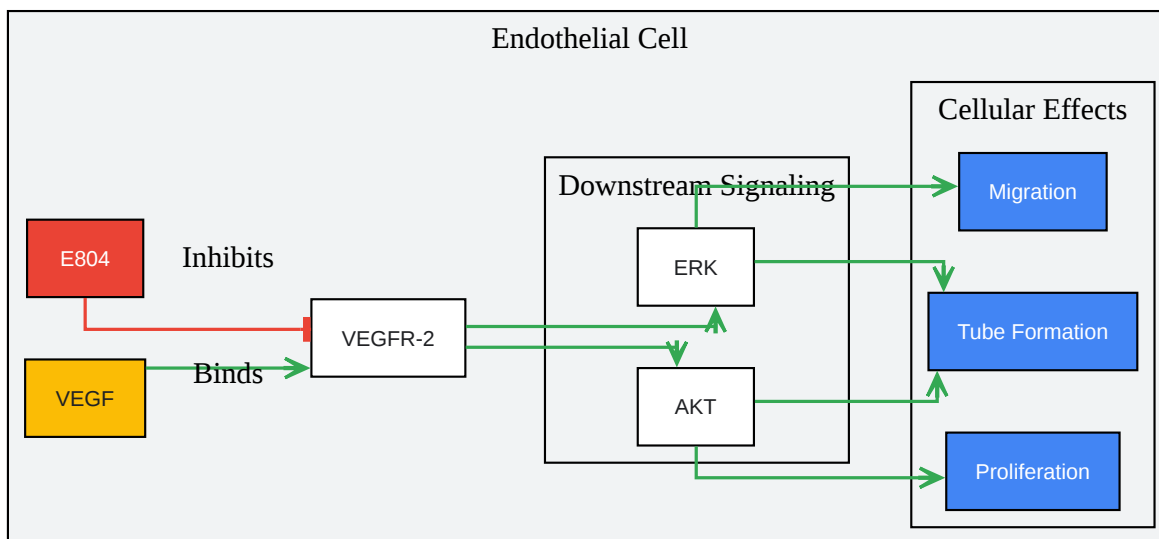
Table 2: IC50 Values of E804 on VEGF-Induced HUVEC Proliferation and Migration

Assay	IC50 (μM)
HUVEC Proliferation	~0.6
HUVEC Migration	Not specified, but significant inhibition at 1 μM

Note: The IC50 for proliferation was determined in the presence of VEGF.[\[3\]](#)

Signaling Pathway

E804 exerts its anti-angiogenic effects primarily by targeting the VEGFR-2 signaling cascade. Upon binding of VEGF to its receptor, VEGFR-2, a series of downstream signaling events are initiated, including the activation of the AKT and ERK pathways, which are crucial for endothelial cell survival, proliferation, and migration. E804 inhibits the phosphorylation of VEGFR-2, thereby blocking these downstream pathways.[\[1\]](#)



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Caption: E804 inhibits angiogenesis by blocking VEGFR-2 signaling.

Experimental Protocols

HUVEC Tube Formation Assay with E804

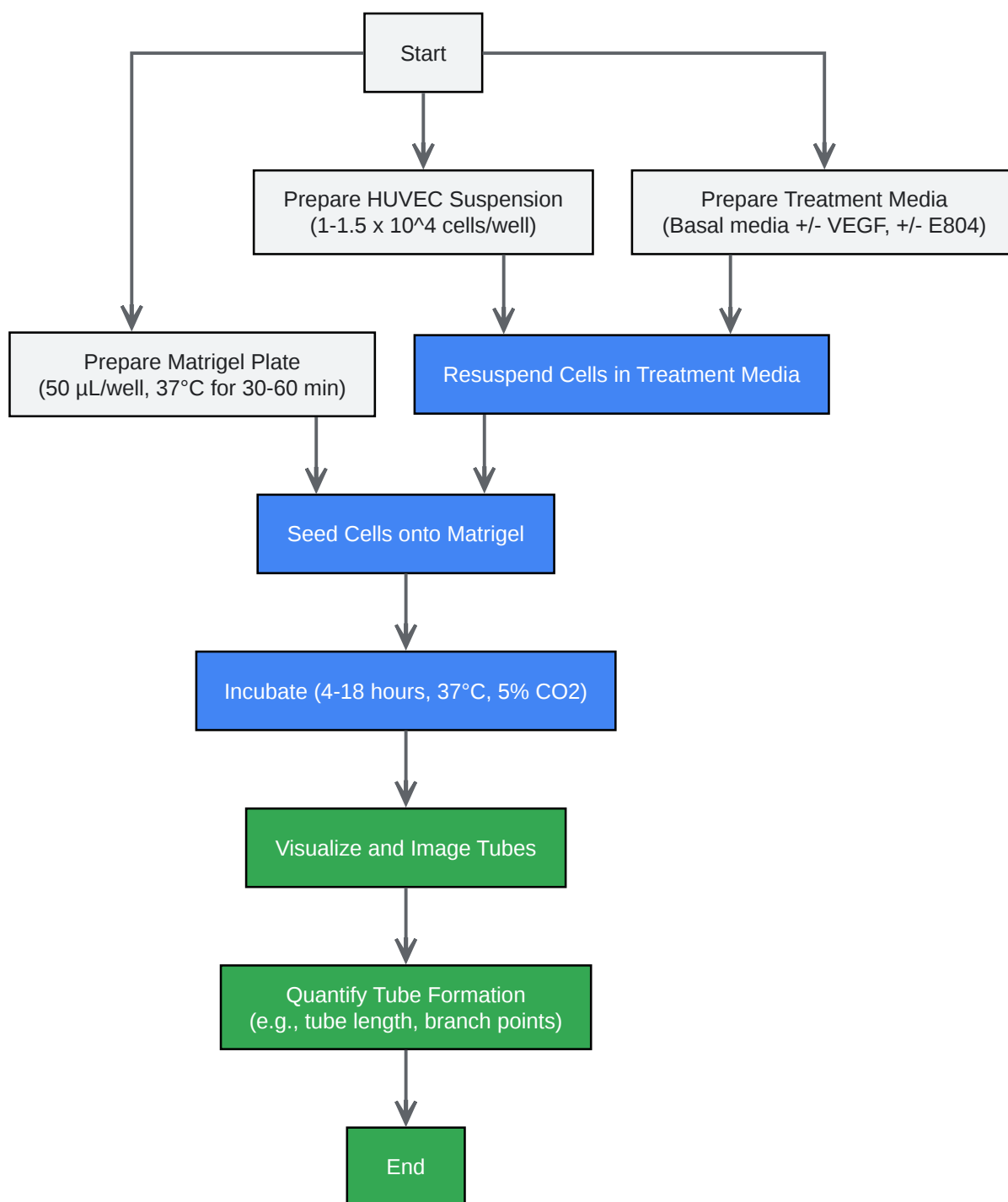
This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basal medium (e.g., EBM-2) with 0.5-2% FBS
- Growth factor-reduced Matrigel® or other basement membrane extract
- E804 (stock solution in DMSO)
- VEGF (recombinant human)

- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization, optional)

Experimental Workflow Diagram:



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Caption: Workflow for HUVEC tube formation assay with E804.

Detailed Protocol:

- Matrigel Plate Preparation:
 - Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
 - Pre-chill a 96-well plate and pipette tips at -20°C.
 - Using a pre-chilled pipette, add 50 µL of Matrigel to each well of the 96-well plate. Ensure the entire surface of the well is covered.
 - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- HUVEC Preparation:
 - Culture HUVECs in Endothelial Cell Growth Medium to 70-80% confluency. Low passage number cells (P3-P6) are recommended.
 - The day before the assay, serum-starve the HUVECs by replacing the growth medium with basal medium containing 0.5-2% FBS for 16-24 hours.
 - On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
 - Neutralize the trypsin with a trypsin neutralizing solution or medium containing at least 10% FBS.
 - Centrifuge the cells and resuspend the pellet in basal medium.
 - Perform a cell count and adjust the cell concentration to $1-1.5 \times 10^5$ cells/mL.
- Treatment Preparation:
 - Prepare the treatment media in basal medium. This should include:
 - Vehicle control (basal medium + DMSO equivalent to the highest E804 concentration).
 - VEGF control (basal medium + VEGF, e.g., 20 ng/mL).
 - E804 treatment groups (basal medium + VEGF + varying concentrations of E804, e.g., 0.1, 0.5, 1.0, 5.0 µM).

- Cell Seeding and Incubation:
 - Resuspend the prepared HUVECs in the respective treatment media.
 - Carefully add 100 μ L of the cell suspension (containing $1-1.5 \times 10^4$ cells) on top of the solidified Matrigel in each well.
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal incubation time may vary depending on the HUVEC batch and should be determined empirically.
- Visualization and Quantification:
 - Monitor tube formation periodically under a light microscope.
 - After the desired incubation period, capture images of the tube networks.
 - For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.
 - Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of junctions, and number of branches.

Conclusion

The **indirubin derivative E804** is a potent inhibitor of angiogenesis in vitro.[1] The HUVEC tube formation assay is a robust method to quantify the anti-angiogenic effects of E804 and similar compounds. The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-angiogenic properties of E804 and its mechanism of action through the inhibition of the VEGFR-2 signaling pathway.

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